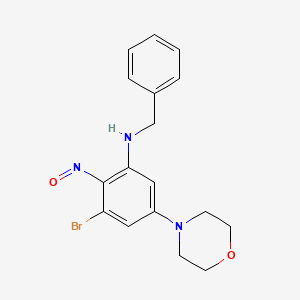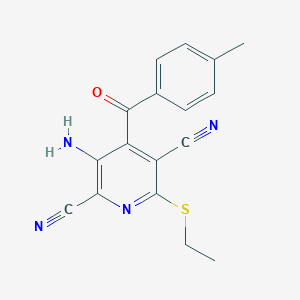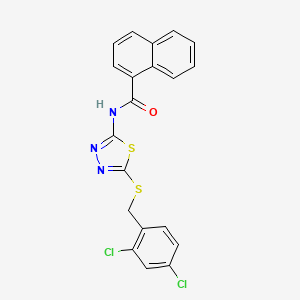
N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine is a complex organic compound characterized by the presence of benzyl, bromo, morpholino, and nitroso functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a benzylamine derivative reacts with a brominated aromatic compound under basic conditions. The reaction is often carried out in a polar aprotic solvent such as acetonitrile, with anhydrous potassium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of N-Benzyl-N-(3-bromo-5-morpholino-2-nitrophenyl)amine.
Reduction: Formation of N-Benzyl-N-(3-bromo-5-morpholino-2-aminophenyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Possible use in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine is not fully understood. it is believed to interact with biological molecules through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The bromo group can participate in halogen bonding, affecting molecular recognition processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-3-bromo-5-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitroso group.
N-Benzyl-3-bromo-5-morpholino-2-nitrophenylamine: An oxidized form of the compound with a nitro group instead of a nitroso group.
Uniqueness
N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of both a nitroso and a morpholino group is particularly noteworthy, as it allows for unique interactions with biological targets.
Propriétés
Formule moléculaire |
C17H18BrN3O2 |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
N-benzyl-3-bromo-5-morpholin-4-yl-2-nitrosoaniline |
InChI |
InChI=1S/C17H18BrN3O2/c18-15-10-14(21-6-8-23-9-7-21)11-16(17(15)20-22)19-12-13-4-2-1-3-5-13/h1-5,10-11,19H,6-9,12H2 |
Clé InChI |
FLOJMYHODUGPNG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=C(C(=C2)Br)N=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[N-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B14941654.png)
![3-(2,5-difluorophenyl)-6-[3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941660.png)
![1-(4-Methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14941668.png)
![4-(2-fluorophenyl)-3-(furan-2-yl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941687.png)
![3-Cyclopropyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941690.png)
![7-[(E)-2-(dimethylamino)ethenyl]-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14941697.png)


![N-cyclohexyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B14941719.png)
![N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide](/img/structure/B14941723.png)
![1-(3-ethoxypropyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941729.png)
![1-(3-chlorophenyl)-7-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B14941739.png)
![6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B14941763.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B14941767.png)
